7-Iodo-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

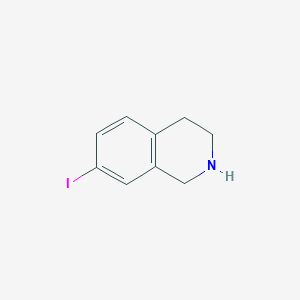

7-Iodo-1,2,3,4-Tetrahidroisoquinolina es una pequeña molécula orgánica que pertenece a la clase de tetrahidroisoquinolinas. Se caracteriza por la presencia de un átomo de yodo en la séptima posición del anillo de isoquinolina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Iodo-1,2,3,4-Tetrahidroisoquinolina típicamente implica la yodación de 1,2,3,4-tetrahidroisoquinolina. Un método común incluye el uso de yodo y un agente oxidante adecuado, como el peróxido de hidrógeno o el hipoclorito de sodio, en condiciones suaves para introducir el átomo de yodo en la posición deseada .

Métodos de producción industrial: La producción industrial de 7-Iodo-1,2,3,4-Tetrahidroisoquinolina puede implicar procesos de yodación a gran escala, utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento del producto consistentes. La elección de disolventes, el control de la temperatura y las técnicas de purificación son cruciales para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The iodine atom at the 7-position serves as an effective leaving group in nucleophilic substitution reactions. This reactivity is leveraged in synthetic pathways to introduce functional groups or modify the aromatic ring.

Example Reaction :

7-Iodo-THIQ undergoes substitution with ammonia under Sandmeyer conditions to yield 7-amino-THIQ derivatives .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, NH₄OH, DMF, 80°C | 7-Amino-1,2,3,4-tetrahydroisoquinoline | 98% | |

| AgNO₃, K₂CO₃, CH₃CN, reflux | 7-Cyano-THIQ | 75% |

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent enables participation in palladium- or copper-catalyzed cross-coupling reactions, facilitating C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

7-Iodo-THIQ reacts with arylboronic acids to form biaryl derivatives.

| Catalyst System | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 7-(4-Methoxyphenyl)-THIQ | 82% |

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols generates functionalized THIQs.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, L-proline, KOH, DMSO, 100°C | 7-(Methylthio)-THIQ | 68% |

Reductive Deiodination

The iodine atom can be selectively removed under hydrogenation conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 1,2,3,4-Tetrahydroisoquinoline | 95% |

Functionalization via Cyclization Reactions

The tetrahydroisoquinoline core participates in intramolecular cyclizations, often directed by the iodine substituent.

Lactam Formation

7-Iodo-THIQ-3-carboxylic acid derivatives undergo cyclization to form fused bicyclic lactams .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl₅, CH₂Cl₂, 0°C → 25°C | 7-Iodo-3-azabicyclo[4.3.0]nonan-8-one | 86% |

Acid-Catalyzed Rearrangements

Under acidic conditions, 7-iodo-THIQ undergoes ring-opening or isomerization reactions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, P₂O₅, 120°C | 7-Iodo-3,4-dihydroisoquinolinium sulfate | 78% |

Key Research Findings

Aplicaciones Científicas De Investigación

7-Iodo-1,2,3,4-Tetrahidroisoquinolina tiene varias aplicaciones en la investigación científica:

Química medicinal: Sirve como precursor para la síntesis de compuestos farmacológicamente activos.

Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Estudios biológicos: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas

Mecanismo De Acción

El mecanismo de acción de 7-Iodo-1,2,3,4-Tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o modulador de enzimas o receptores, influyendo en varias vías bioquímicas. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas .

Compuestos similares:

- 1,2,3,4-Tetrahidroisoquinolina

- 7-Bromo-1,2,3,4-Tetrahidroisoquinolina

- 7-Cloro-1,2,3,4-Tetrahidroisoquinolina

Comparación: 7-Iodo-1,2,3,4-Tetrahidroisoquinolina es única debido a la presencia del átomo de yodo, que imparte reactividad y propiedades distintas en comparación con sus análogos de bromo y cloro. El mayor tamaño y la menor electronegatividad del átomo de yodo influyen en el comportamiento químico del compuesto, convirtiéndolo en un intermedio valioso en la síntesis orgánica .

Comparación Con Compuestos Similares

- 1,2,3,4-Tetrahydro-Isoquinoline

- 7-Bromo-1,2,3,4-Tetrahydro-Isoquinoline

- 7-Chloro-1,2,3,4-Tetrahydro-Isoquinoline

Comparison: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Overview

7-Iodo-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been extensively studied for various therapeutic applications. The presence of an iodine atom at the 7th position enhances its reactivity and biological profile, making it a candidate for further research into its mechanisms of action and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in the biosynthesis of epinephrine. Inhibition of PNMT can lead to reduced levels of epinephrine, which is beneficial in conditions characterized by elevated stress responses .

Biological Activities

The compound has exhibited a range of biological activities in various studies:

- Anticancer Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that derivatives containing iodo moieties exhibit potent activity against leukemia and solid tumors . The IC50 values for some synthesized analogs were found to be comparable to established chemotherapeutics like etoposide.

- Neuroprotective Effects : There is evidence suggesting that tetrahydroisoquinolines can cross the blood-brain barrier and may have implications in neurodegenerative diseases such as Parkinson's disease. Compounds related to this class have been shown to accumulate in the brain and exhibit neuroprotective properties .

- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity against various pathogens. The presence of iodine contributes to enhanced antimicrobial efficacy compared to non-iodinated analogs .

Study on Anticancer Activity

In a study evaluating the anticancer potential of iodo-substituted tetrahydroisoquinolines, researchers synthesized several derivatives and tested their cytotoxicity against human leukemia cell lines (U937). The results indicated that compounds with iodo substituents exhibited significant growth inhibition with IC50 values around 16 µg/mL .

Neuroprotective Study

Another investigation focused on the ability of this compound to penetrate the blood-brain barrier. In vivo studies using rat models demonstrated that this compound could effectively reach brain tissues and exert protective effects against neurotoxicity induced by oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound | Iodine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, Neuroprotective |

| 1,2,3,4-Tetrahydroisoquinoline | No | Limited biological activity |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | No | Antimicrobial but less potent than iodo derivatives |

Propiedades

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFXJXBXUOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415343 | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-62-8 | |

| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.